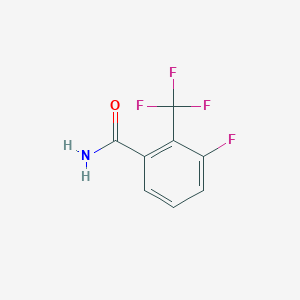

3-Fluoro-2-(trifluoromethyl)benzamide

説明

3-Fluoro-2-(trifluoromethyl)benzamide is an aromatic amide with the molecular formula C8H5F4NO and a molecular weight of 207.13 g/mol . This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties.

準備方法

The synthesis of 3-Fluoro-2-(trifluoromethyl)benzamide can be achieved through several routes. One common method involves the acylation of 3-fluoro-2-(trifluoromethyl)benzoic acid with ammonia or an amine . Another method includes the fluorination and cyano substitution of 2,3-dichlorotrifluorotoluene, followed by hydrogenation dechlorination and hydrolysis . Industrial production methods often focus on optimizing yield and purity, using catalysts and specific reaction conditions to achieve high efficiency .

化学反応の分析

3-Fluoro-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include palladium catalysts for hydrogenation, strong acids or bases for hydrolysis, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Antihypertensive Agents

3-Fluoro-2-(trifluoromethyl)benzamide serves as a core moiety in the synthesis of N-[(substituted 1H-imidazol-1-yl)propyl]benzamides, which have been identified as potential antihypertensive agents. The incorporation of this compound into drug formulations may lead to more effective treatments for hypertension by modulating vascular resistance and blood pressure.

Antimalarial Activity

Research has shown that derivatives of this compound exhibit antimalarial properties. A specific study highlighted its use in optimizing benzamide scaffolds that retain activity against Plasmodium falciparum, the causative agent of malaria, while avoiding human kinase inhibition. This suggests that the benzamide portion may be crucial for its antimalarial efficacy .

Reverse Transcriptase Inhibition

The compound has also been studied for its role in enhancing drug potency against reverse transcriptase enzymes, which are critical targets in the treatment of viral infections such as HIV. The presence of the trifluoromethyl group appears to lower the pKa of cyclic carbamates, facilitating stronger interactions with the enzyme and improving inhibition rates.

Building Block in Organic Chemistry

This compound is utilized as a versatile building block in organic synthesis. Its structure allows for various chemical transformations that can lead to the development of complex organic compounds. This includes applications in synthesizing 6-substituted purines, which are essential components in many pharmaceutical compounds.

Synthesis Methodologies

The compound can be synthesized through palladium-catalyzed aminocarbonylation using 1-bromo-3-trifluoromethylbenzene and formamide. This method highlights its utility in creating new chemical entities with potential therapeutic applications.

Material Science Applications

While primarily studied for its pharmaceutical properties, this compound may also find applications in material science due to its unique chemical properties. The presence of multiple fluorine atoms can impart desirable characteristics such as chemical inertness and thermal stability, making it suitable for coatings or additives in various industrial applications.

Case Studies and Research Findings

作用機序

The mechanism of action of 3-Fluoro-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

3-Fluoro-2-(trifluoromethyl)benzamide can be compared with other similar compounds such as:

2-Fluoro-3-(trifluoromethyl)benzamide: Similar in structure but with different positional isomers, leading to variations in chemical properties and reactivity.

2-(Trifluoromethyl)benzamide: Lacks the additional fluorine atom, which can affect its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

生物活性

3-Fluoro-2-(trifluoromethyl)benzamide is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 207.13 g/mol

- Functional Groups : The compound contains a trifluoromethyl group (-CF) and a fluorine atom, which contribute to its unique chemical properties and biological activity.

Enzyme Inhibition

Research indicates that compounds with trifluoromethyl groups, such as this compound, exhibit enhanced potency against various enzymes. Notably, it has shown significant activity in inhibiting reverse transcriptase, a key enzyme in retroviral replication. This inhibition is attributed to:

- Hydrogen Bonding : The trifluoromethyl group enhances hydrogen bonding interactions with the enzyme, stabilizing the enzyme-inhibitor complex and effectively reducing the pKa of cyclic carbamates involved in the enzymatic process .

Cellular Effects

The compound influences cellular processes by modulating signaling pathways and gene expression. It has been reported to increase the potency of inhibiting serotonin (5-HT) uptake by six-fold compared to non-fluorinated analogs . This suggests potential applications in treating psychiatric disorders where serotonin modulation is beneficial.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluoro and trifluoromethyl-substituted compounds against multidrug-resistant strains of Staphylococcus aureus (MRSA). For instance, derivatives similar to this compound have demonstrated minimum inhibitory concentrations (MICs) as low as 0.031–0.062 µg/mL against MRSA strains, outperforming traditional antibiotics like methicillin and vancomycin .

Anticancer Potential

In vitro studies have shown that compounds related to this compound exhibit antiproliferative effects on various cancer cell lines. For example, certain derivatives have displayed IC50 values in the low nanomolar range against ovarian cancer cells, indicating strong potential for further development as anticancer agents .

Biochemical Pathways

The compound interacts with several metabolic pathways:

- Metabolic Interactions : The trifluoromethyl group enhances interactions with metabolic enzymes, influencing overall metabolic balance within cells.

- Transport Mechanisms : It is transported through specific membrane transporters, which facilitate its uptake into cells and tissues.

Study on Antimicrobial Efficacy

A study evaluated the efficacy of various trifluoromethyl-substituted derivatives against MRSA. Compounds were synthesized and tested for their antimicrobial activity. Notably, one derivative exhibited remarkable activity with an MIC of 0.031 µg/mL against multiple strains of MRSA, showcasing its potential as a therapeutic agent .

Anticancer Activity Assessment

Another investigation focused on the anticancer properties of derivatives based on the benzamide structure. The study found that specific modifications led to significant inhibition of cell viability in cancer cell lines with IC50 values ranging from 9.28 µM to 43.9 µM . These findings suggest that structural optimization can enhance therapeutic efficacy.

特性

IUPAC Name |

3-fluoro-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHSVMLIHCECTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379214 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287398-80-5 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。